Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride
Description
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride is a pyrimidine derivative featuring a 2-aminomethyl substituent, methyl groups at positions 4 and 6, and an ethyl carboxylate ester at position 3. The dihydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical applications. Pyrimidine derivatives are critical in drug development due to their structural mimicry of nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C10H17Cl2N3O2 |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-4-15-10(14)9-6(2)12-8(5-11)13-7(9)3;;/h4-5,11H2,1-3H3;2*1H |
InChI Key |
GUJDCRIOWPGWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)CN)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride typically involves the reaction of 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions. A common reaction involves aqueous sodium hydroxide (NaOH), yielding the corresponding carboxylic acid derivative and ethanol:
Key conditions :
-
Temperature: 60–80°C
-
Reaction time: 4–6 hours
-
Yield: ~75–85% (isolated as dihydrochloride salt)
Nucleophilic Aminomethyl Reactivity
The aminomethyl (-CHNH) group acts as a nucleophile upon deprotonation (pKa ~4.8) . This enables reactions such as:
-
Aldol condensation with aldehydes (e.g., benzaldehyde) under basic conditions (e.g., DBU) .
-
Schiff base formation with carbonyl compounds (e.g., ketones or aromatic aldehydes).
Example :
Notable catalyst : Nano-Cu-doped TiO enhances cyclization efficiency in similar pyrimidine systems .
Catalytic Coupling and Cyclization
The compound participates in multicomponent reactions (MCRs) facilitated by nanocatalysts:
| Reaction Type | Catalyst | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Two-component cyclization | FeO-MCM-41-nPrNH | Pyrido[4,3-d]pyrimidines | 70–85 | |
| Cross-coupling | Cu-doped TiO nanoparticles | Bicyclic pyrimidine derivatives | 60–75 |
Mechanistic insight : The nanocatalyst stabilizes intermediates via surface interactions, accelerating enolization and cyclization steps .
Functionalization via Substitution
The pyrimidine ring’s methyl and amino groups enable regioselective substitutions:
-
Halogenation : Chlorination/bromination at the 4- or 6-methyl positions under radical initiators (e.g., AIBN) .
-
Amino alkylation : Reaction with benzyl halides forms N-alkylated derivatives, as seen in CETP inhibitor syntheses .
Example reaction :
Key condition : Dry DMF, 50°C, 12 hours .
pH-Dependent Reactivity
The compound’s reactivity varies with pH due to protonation/deprotonation of the aminomethyl group:
-
pH < 4 : Protonated form dominates, reducing nucleophilicity.
-
pH 5–7 : Deprotonation enhances nucleophilic attack efficiency .
Experimental validation :
-
ROS-Glo™ assays at pH 7.5 showed 130% signal intensity vs. pH 6.0 (10% signal) for related pyrimidines .
Stability and Byproduct Formation
Under prolonged heating (>100°C), decarboxylation occurs:
Mitigation : Reactions performed under inert atmosphere (N) reduce decomposition.
Comparative Reactivity Table
| Reaction | Conditions | Key Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Ester hydrolysis | 1M NaOH, 70°C, 6h | 2-(Aminomethyl)-4,6-dimethylpyrimidine-5-carboxylic acid | 82 | High |
| Aldol condensation | DBU, THF, 25°C, 12h | Pyrimidine-Schiff base | 65 | Moderate |
| Nano-catalytic cyclization | FeO-MCM-41, 80°C | Pyrido[4,3-d]pyrimidine | 78 | High |
Scientific Research Applications
Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6)
- Structural Difference: Chlorine replaces the aminomethyl group at position 2 .
- Implications :
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride
- Structural Difference: Substituents at positions 4 (amino), 5 (aminomethyl), and 2 (methyl) differ from the target compound’s 2-aminomethyl and 4,6-dimethyl configuration .
- Implications :
Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate
- Structural Difference: Bulky aryl groups (phenyl and 4-chlorophenylamino) replace methyl and aminomethyl groups .
- Implications :
Salt Form and Solubility
- Target Compound : Dihydrochloride salt increases ionization in aqueous media, improving dissolution rates and bioavailability.
- Neutral Analogs : Compounds like Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate lack salt forms, resulting in lower solubility .
- Other Salts : 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride (CAS 2094145-48-7) shares a hydrochloride salt but features an acetic acid moiety, enabling carboxylate-mediated interactions distinct from the target’s ester group .
Q & A
Q. What synthetic routes are commonly employed for Ethyl 2-(aminomethyl)-4,6-dimethylpyrimidine-5-carboxylate dihydrochloride, and what are the critical reaction conditions?
The synthesis involves multi-step reactions starting with cyclocondensation of β-keto esters (e.g., ethyl 3-oxobutanoate) with urea derivatives under acidic conditions. Key steps include:
- Cyclocondensation : Reaction with urea and acetaldehyde in ethanol catalyzed by HCl at 85°C to form tetrahydropyrimidine intermediates .
- Chlorination : Use of phosphoroyl trichloride (POCl₃) with N,N-diethylaniline as a catalyst at 105°C to introduce chlorine at position 2 .
- Aminomethylation : Nucleophilic substitution of the chloro intermediate with an amine source (e.g., ammonia or methylamine) under basic conditions.
- Salt formation : Treatment with HCl gas in ethanol to yield the dihydrochloride salt. Critical parameters include temperature control (±2°C) during cyclocondensation and stoichiometric precision during chlorination (1.5–2.0 equiv POCl₃) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
A tiered analytical approach is essential:
- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) for purity assessment (>98%) .
- Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (δ 2.1–2.5 ppm for CH₃) and ester carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : ESI-MS for molecular ion verification (e.g., [MH⁺] at m/z 257.1 for the free base) .
- Elemental analysis : To confirm dihydrochloride stoichiometry (theoretical Cl⁻ content: ~21.8%) .
Q. What are the recommended storage conditions and handling precautions?
- Storage : Airtight, light-protected containers at 2–8°C to prevent hygroscopic degradation (similar to dopamine hydrochloride protocols) .
- Handling : Use nitrile gloves, ANSI-approved eye protection, and fume hoods during weighing. Avoid contact with strong oxidizers (e.g., KMnO₄) due to potential exothermic decomposition .
Advanced Research Questions
Q. How can researchers optimize the chlorination step for halogenated pyrimidine intermediates?
Systematic optimization strategies include:
- Catalyst screening : Compare N,N-diethylaniline vs. DMF for POCl₃ activation .
- Reaction monitoring : Track completion via ³¹P NMR (disappearance of POCl₃ signal at δ −2 ppm) or FT-IR (P=O band at 1280 cm⁻¹) .
- Alternative reagents : Evaluate oxalyl chloride or SOCl₂ for milder conditions.
- DoE (Design of Experiments) : Vary temperature (90–110°C), POCl₃ equivalents (1.5–3.0), and reaction time (2–6 hrs) to maximize yield (>80%) .
Q. What strategies resolve contradictions between computational predictions and in vitro bioactivity data?
Discrepancies may arise from compound stability or assay conditions. Mitigation approaches:
- Stability studies : Incubate the compound in assay media (e.g., PBS, pH 7.4) at 37°C for 24 hrs, followed by LC-MS/MS to detect decomposition products (e.g., ester hydrolysis) .
- Orthogonal assays : Validate enzyme inhibition (IC₅₀) with SPR (surface plasmon resonance) for direct binding kinetics .
- Cellular target engagement : Use CETSA (cellular thermal shift assay) to confirm target interaction in live cells .
Q. How can molecular modeling guide derivative design for improved selectivity?
Advanced computational methods include:
- Docking studies : Use AutoDock Vina to model the aminomethyl group’s interaction with thymidine phosphorylase (PDB: 4N1C). Focus on hydrogen bonds with Asp202 and π-π stacking with Phe157 .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability of 4,6-dimethyl substituents .
- SAR analysis : Compare logP values (AlogPS) of methyl vs. ethyl derivatives to optimize membrane permeability .
Methodological Notes
- Contradiction Analysis : When biological activity varies between batches, perform HRMS to detect trace impurities (e.g., tert-butyl piperazine adducts at m/z 365.13) .
- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
